ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a substituted acrylamido group at position 2 and a phenyl group at position 4 of the thiophene ring (Fig. 1). The acrylamido moiety contains a cyano group and a 4-(diethylamino)phenyl substituent in an (E)-configuration, while the ester group at position 3 enhances solubility and modulates electronic properties. Such structural features are critical for biological activity, as seen in analogs with antioxidant and anti-inflammatory properties .
The synthesis typically involves condensation of cyanoacrylate intermediates with thiophene precursors, followed by functionalization of the aryl group.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-4-30(5-2)22-14-12-19(13-15-22)16-21(17-28)25(31)29-26-24(27(32)33-6-3)23(18-34-26)20-10-8-7-9-11-20/h7-16,18H,4-6H2,1-3H3,(H,29,31)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJCDDBHSNXDR-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Some derivatives have shown potential in inhibiting neurotransmitter uptake, which is critical for mood regulation. The activity is often assessed through rodent models involving norepinephrine and serotonin pathways .
- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism may involve apoptosis induction and cell cycle arrest .
Case Studies
- Neurotransmitter Uptake Inhibition : A study on related compounds showed significant inhibition of norepinephrine and serotonin uptake in rat brain models, indicating potential antidepressant properties .
- Cytotoxicity Assays : In vitro studies have demonstrated that similar thiophene derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest:
- Binding Affinity : High binding affinities to targets involved in cancer pathways, supporting the hypothesis of anticancer activity.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and thiophene rings significantly affect biological activity, indicating the importance of structural modifications for enhancing efficacy .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis would likely follow routes similar to ’s analogs, using Knoevenagel condensation for acrylamido formation .
- Activity Prediction: Based on analog data, the diethylamino group may confer superior antioxidant activity (via electron donation) but could require optimization for anti-inflammatory efficacy due to steric hindrance.
- Structural Insights : Crystallographic data from simpler acrylates (e.g., syn-periplanar conformation in ) suggest the target compound adopts a similar geometry, critical for stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
